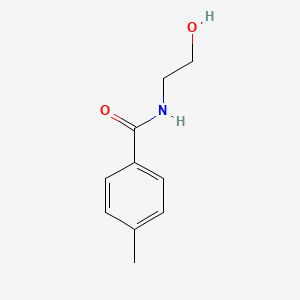

N-(2-hydroxyethyl)-4-methylbenzamide

Descripción general

Descripción

“N-(2-hydroxyethyl)-4-methylbenzamide” is likely a type of amide, a class of compounds that contain a carbonyl group (C=O) linked to a nitrogen atom . Amides are common in a variety of applications, including in the creation of polymers and in pharmaceuticals .

Molecular Structure Analysis

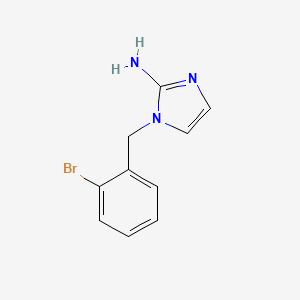

The molecular structure of “N-(2-hydroxyethyl)-4-methylbenzamide” would likely consist of a benzene ring (from the “benzamide” portion) substituted with a methyl group and an amide group. The amide group would be further substituted with a 2-hydroxyethyl group .Chemical Reactions Analysis

Amides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with nitrous acid . The specific reactions that “N-(2-hydroxyethyl)-4-methylbenzamide” would undergo would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-hydroxyethyl)-4-methylbenzamide” would depend on its molecular structure. For example, amides generally have high boiling points due to their ability to form hydrogen bonds .Aplicaciones Científicas De Investigación

Metabolic Conversion and Stability

Research indicates that N-(2-hydroxyethyl)-4-methylbenzamide, as a derivative of N-methylbenzamide, undergoes metabolic conversion. For instance, N-(Hydroxymethyl)-benzamide was identified as a major metabolite of N-methylbenzamide and as a urinary metabolite. The stability of these metabolically generated N-(hydroxymethyl) compounds was a subject of investigation, suggesting the relevance of these compounds in metabolic studies (Ross et al., 1983).

Synthesis and Characterization

The synthesis and characterization of compounds structurally related to N-(2-hydroxyethyl)-4-methylbenzamide have been explored. For example, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized and characterized using spectroscopic methods and X-ray analysis. Such studies are crucial in understanding the chemical properties and potential applications of these compounds in scientific research (Al Mamari & Al Lawati, 2019).

Molecular Dynamics and Electronic Structure

Investigations into the molecular dynamics and electronic structure of benzamide derivatives, including those similar to N-(2-hydroxyethyl)-4-methylbenzamide, have been conducted. This includes studies on the impact of strong intramolecular hydrogen bonds on the geometric and spectroscopic properties of these compounds (Jezierska et al., 2009).

Novel Applications in Various Fields

Research has also explored novel applications of benzamide derivatives in diverse fields. For example, studies have looked into their use in biosensors, pharmaceuticals, and as potential anticancer agents. This demonstrates the versatility and broad potential of N-(2-hydroxyethyl)-4-methylbenzamide-related compounds in scientific research (Karimi-Maleh et al., 2014), (Theoclitou et al., 2011).

Environmental and Biological Studies

Environmental and biological studies involving benzamide derivatives have been conducted. These studies range from the evaluation of repellents in field studies to understanding the molecular interactions in biological systems, highlighting the ecological and biological relevance of these compounds (Frances et al., 1996).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8-2-4-9(5-3-8)10(13)11-6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWPLMBYQJUAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyethyl)-4-methylbenzamide | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2832393.png)

![1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2832396.png)

![3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2832397.png)

![5-Bromo-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2832401.png)

![N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinesulfonamide](/img/structure/B2832404.png)